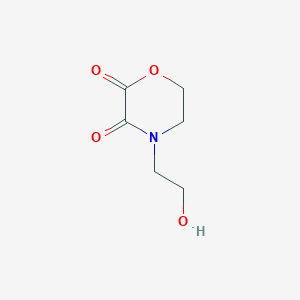

4-(2-Hydroxyethyl)morpholine-2,3-dione

Description

Properties

CAS No. |

68898-62-4 |

|---|---|

Molecular Formula |

C6H9NO4 |

Molecular Weight |

159.14 g/mol |

IUPAC Name |

4-(2-hydroxyethyl)morpholine-2,3-dione |

InChI |

InChI=1S/C6H9NO4/c8-3-1-7-2-4-11-6(10)5(7)9/h8H,1-4H2 |

InChI Key |

HJBREASPIYRAMW-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=O)C(=O)N1CCO |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

Research indicates that 4-(2-Hydroxyethyl)morpholine-2,3-dione exhibits notable biological activities, which include:

- Antibacterial Properties : Modifications of this compound into ruthenium-based derivatives have shown effectiveness in disrupting bacterial membranes and inducing oxidative stress within cells.

- Antiviral Potential : Derivatives are being explored for their ability to inhibit viral replication, making them candidates for antiviral drug development .

- Therapeutic Applications : The compound's interaction with specific enzymes or receptors suggests potential uses in therapeutic settings, particularly in drug design aimed at modulating biological pathways .

Antibacterial Activity

A study highlighted the antibacterial efficacy of modified derivatives of this compound. These derivatives were found to disrupt bacterial cell membranes effectively. The mechanism involved the induction of oxidative stress within bacterial cells, leading to cell death. This property positions the compound as a promising candidate for developing new antibacterial agents.

Antiviral Research

Research into the antiviral properties of this compound derivatives revealed their potential to inhibit specific viral targets. In vitro studies demonstrated that these compounds could significantly reduce viral loads in infected cell lines, indicating their therapeutic potential against viral infections.

Comparison with Similar Compounds

Implications :

- Pyrrolidine diones exhibit higher ring strain, favoring reactivity in cycloaddition or alkylation reactions .

Substituent Effects

Functional Differences :

Observations :

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for structural characterization of 4-(2-hydroxyethyl)morpholine-2,3-dione, and how do they resolve ambiguities in stereochemistry?

- Methodological Answer :

- 1D/2D NMR : Use NMR to identify protons in the hydroxyethyl group (δ ~3.5–4.0 ppm) and morpholine-dione ring (δ ~3.0–3.3 ppm). NMR distinguishes carbonyl carbons (δ ~170–180 ppm). HSQC and HMBC spectra correlate protons with adjacent carbons, resolving connectivity between the hydroxyethyl substituent and the morpholine-dione core .

- X-ray crystallography : For absolute stereochemical confirmation, single-crystal X-ray diffraction is critical. If crystals are unavailable, computational methods (e.g., DFT-B3LYP/6-31G*) can predict optimized 3D structures and compare with experimental NMR data .

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Methodological Answer :

- Catalyst selection : Use SnOct/2-hydroxyethyl catalyst systems for ring-opening polymerization of morpholine-2,5-dione precursors, which enhance regioselectivity and reduce side reactions .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate the compound. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Advanced Research Questions

Q. How can researchers address contradictory spectral data (e.g., unexpected NMR signals) in derivatives of this compound?

- Methodological Answer :

- Dynamic effects : Investigate tautomerism or conformational flexibility using variable-temperature NMR. For example, broadened -NH signals in pyrrolidine-dione analogs (δ ~5.5 ppm) may indicate slow exchange between tautomers .

- Isotopic labeling : Synthesize -labeled analogs to track nitrogen environments via - HMBC, clarifying ambiguities in heterocyclic ring systems .

Q. What role does the hydroxyethyl group play in modulating the biological activity of morpholine-2,3-dione derivatives?

- Methodological Answer :

- Structure-activity relationships (SAR) : Compare pharmacokinetic properties (e.g., solubility, membrane permeability) of hydroxyethyl-substituted analogs vs. alkyl/methoxy variants. Molecular docking studies (e.g., AutoDock Vina) can predict binding interactions with target proteins (e.g., kinases or GPCRs) .

- Metabolic stability : Assess oxidative metabolism using liver microsome assays. The hydroxyethyl group may undergo glucuronidation, impacting half-life .

Q. How can computational methods guide the design of this compound-based polymers for biomedical applications?

- Methodological Answer :

- Polymerization modeling : Use DFT to calculate ring strain in morpholine-2,5-dione monomers, predicting reactivity in ring-opening polymerization. Higher strain correlates with faster polymerization rates .

- Degradation profiling : Simulate hydrolytic cleavage of ester/amide bonds in the polymer backbone using molecular dynamics (e.g., GROMACS). Adjust hydroxyethyl content to tune degradation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.